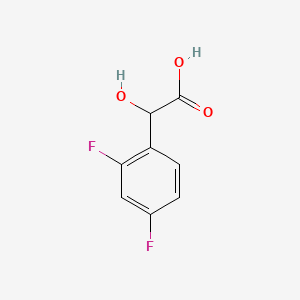

2,4-Difluoromandelic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRQFGNNRJHLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343276 | |

| Record name | 2,4-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-30-1 | |

| Record name | 2,4-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132741-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoromandelic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a chiral α-hydroxy carboxylic acid of significant interest in the pharmaceutical and chemical industries. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, enhancing its utility as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid. The presence of two electron-withdrawing fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influences its acidity and reactivity compared to the parent mandelic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 220-221 °C | [2] |

| Boiling Point | 306.464 °C at 760 mmHg (Predicted) | [2] |

| pKa | 3.06 ± 0.10 (Predicted) | [2] |

| Appearance | White Solid | [3] |

| Solubility | Soluble in polar organic solvents. | General Knowledge |

Structural Information

The chemical structure of this compound is characterized by a phenyl ring substituted with two fluorine atoms, a hydroxyl group, and a carboxylic acid group, with a chiral center at the α-carbon.

| Identifier | String |

| SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)O |

| InChI | InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 2,4-difluorobenzaldehyde: 1) formation of the corresponding cyanohydrin (mandelonitrile derivative), followed by 2) acid-catalyzed hydrolysis.

Step 1: Synthesis of 2-(2,4-Difluorophenyl)-2-hydroxyacetonitrile (2,4-Difluoromandelonitrile)

-

Materials: 2,4-Difluorobenzaldehyde, Sodium Cyanide (NaCN), Sodium Bisulfite (NaHSO₃), Ice, Benzene.

-

Procedure:

-

In a wide-mouthed glass jar equipped with a mechanical stirrer, dissolve sodium cyanide in water.

-

Add 2,4-difluorobenzaldehyde to the solution.

-

While stirring, slowly add a saturated solution of sodium bisulfite.

-

During the addition, add cracked ice to maintain a low temperature.

-

Separate the resulting oily layer of 2,4-difluoromandelonitrile using a separatory funnel.

-

Extract the aqueous layer with benzene, evaporate the benzene, and combine the residual nitrile with the main portion.

-

Step 2: Hydrolysis to this compound

-

Materials: 2,4-Difluoromandelonitrile, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Place the crude 2,4-difluoromandelonitrile in an evaporating dish and add concentrated hydrochloric acid.

-

Allow the hydrolysis to proceed in a cold environment for approximately 12 hours.

-

Heat the mixture on a steam bath to remove water and excess HCl.

-

Cool the mixture to precipitate a mixture of this compound and ammonium chloride.

-

Collect the solid by filtration.

-

Purification by Recrystallization

Purification of the crude this compound is essential to remove impurities, primarily ammonium chloride.

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for mandelic acid derivatives include water or a mixture of organic solvents.

-

General Procedure:

-

Dissolve the crude solid in a minimal amount of hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

-

Dry the crystals under vacuum.

-

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

As a chiral compound, the separation of the enantiomers of this compound is often necessary for pharmaceutical applications. Chiral HPLC is a powerful analytical and preparative technique for this purpose.

-

Column: A chiral stationary phase (CSP) is required. Columns such as CHIRALPAK® IC, which is based on immobilized cellulose derivatives, have been shown to be effective for the separation of mandelic acid and its derivatives.[3][6]

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary for acidic compounds.[3][6]

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for the compound (e.g., around 230 nm for mandelic acid derivatives).[3]

-

General Conditions:

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.

-

C-F stretch: Strong bands in the region of 1300-1100 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[8]

Role as a Pharmaceutical Intermediate

Fluorinated mandelic acid derivatives are precursors to a wide range of APIs, including those with potential applications as:

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antibiotics[9]

The difluoro substitution pattern can lead to improved pharmacokinetic and pharmacodynamic profiles of the final drug molecule.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its role as a precursor implies its indirect involvement in the development of drugs that target various cellular signaling cascades. The structural motifs derived from this acid are designed to interact with specific biological targets, such as enzymes or receptors, within these pathways. The development of drugs targeting signaling pathways is a key area of research in diseases like cancer and inflammatory disorders.[10]

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

References

- 1. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. scribd.com [scribd.com]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2,4-difluoromandelic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The document outlines key chemical reactions, presents quantitative data in a structured format, and offers detailed experimental protocols for the core synthetic steps.

Introduction

This compound is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical and biological properties, making it a crucial building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. This guide focuses on the most common and practical laboratory-scale synthesis of this compound, primarily through the cyanohydrin pathway starting from 2,4-difluorobenzaldehyde.

Overview of Synthetic Pathways

The most prevalent and well-documented method for synthesizing this compound is the cyanohydrin route . This two-step process involves:

-

Formation of 2,4-Difluoromandelonitrile: The nucleophilic addition of a cyanide ion to the carbonyl group of 2,4-difluorobenzaldehyde.

-

Hydrolysis of 2,4-Difluoromandelonitrile: The conversion of the nitrile group to a carboxylic acid, yielding the final product.

An alternative, though less commonly detailed for this specific compound, involves the reduction of a 2,4-difluorophenylglyoxylic acid intermediate. This guide will focus on the cyanohydrin pathway due to the availability of procedural concepts in the scientific literature.

Synthesis via the Cyanohydrin Pathway

This pathway commences with the readily available 2,4-difluorobenzaldehyde. A general overview of the reaction sequence is depicted below.

Caption: Cyanohydrin pathway for this compound synthesis.

Step 1: Synthesis of 2,4-Difluoromandelonitrile

The initial step involves the formation of the cyanohydrin intermediate, 2,4-difluoromandelonitrile, from 2,4-difluorobenzaldehyde. The use of trimethylsilyl cyanide (TMSCN) is a common and safer alternative to hydrogen cyanide gas.

Experimental Protocol:

-

Materials:

-

2,4-Difluorobenzaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide (e.g., 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,4-difluoromandelonitrile, which can often be used in the next step without further purification.

-

Quantitative Data:

| Reactant A | Reactant B (Cyanide Source) | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2,4-Difluorobenzaldehyde | Trimethylsilyl cyanide | ZnI₂ | Dichloromethane | 2 - 4 | 0 to RT | >90 |

Note: Yields are typically high for this step but can vary based on the purity of starting materials and reaction conditions.

Step 2: Hydrolysis of 2,4-Difluoromandelonitrile to this compound

The final step is the hydrolysis of the nitrile group of 2,4-difluoromandelonitrile to a carboxylic acid. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Materials:

-

Crude 2,4-difluoromandelonitrile from Step 1

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux

-

-

Procedure:

-

Combine the crude 2,4-difluoromandelonitrile with a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

-

Quantitative Data:

| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2,4-Difluoromandelonitrile | Concentrated HCl / Water | - | 4 - 8 | Reflux | 70 - 85 |

Note: The yield of the hydrolysis step can be influenced by the purity of the starting cyanohydrin and the reaction conditions.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound via the cyanohydrin route is summarized in the following diagram.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is most practically achieved through a two-step cyanohydrin pathway starting from 2,4-difluorobenzaldehyde. This method offers high yields and utilizes readily available reagents. The provided protocols offer a solid foundation for the laboratory-scale preparation of this important fluorinated intermediate. Researchers should always adhere to strict safety protocols, particularly when handling cyanide-containing reagents and strong acids. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired purity and yield for specific applications.

Physical and chemical characteristics of 2,4-Difluoromandelic acid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-Difluoromandelic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a fluorinated derivative of mandelic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] It is often used as a chiral resolving agent for creating enantiomerically pure compounds, which is crucial for developing drugs with improved efficacy and reduced side effects.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132741-30-1 | [2][3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [2][3] |

| Molecular Weight | 188.13 g/mol | [1][3][4] |

| Appearance | White powder/solid | [5] |

| Melting Point | 122-124°C or 220-221°C | [1][2][4] |

| Boiling Point | 306.5°C at 760 mmHg | [1][2] |

| Density | 1.522 g/cm³ | [1][2] |

| Flash Point | 139.1°C | [1][2] |

| pKa (Predicted) | 3.06 ± 0.10 | [1] |

| Vapor Pressure | 0.000336 mmHg at 25°C | [1][2] |

| LogP | 1.08280 | [2] |

| Solubility | Likely mobile in the environment due to its water solubility. | [5] |

Note: Discrepancies exist in the reported melting point values across different suppliers.

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of mandelic acid derivatives can be achieved through various pathways, often involving the C-C bond formation between an aromatic ring and a glyoxylic acid equivalent.[7] A common method involves the hydrolysis of a corresponding α,α-dihaloacetophenone.

Logical Pathway for a General Synthesis

Caption: General synthetic pathway for this compound.

Experimental Protocol: General Synthesis via Hydrolysis

This protocol is a generalized procedure based on common synthesis methods for mandelic acid derivatives.[8][9]

-

Chlorination of the Starting Material:

-

Dissolve 2,4-difluoroacetophenone in a suitable solvent such as glacial acetic acid.

-

Introduce a chlorinating agent (e.g., trichloroisocyanuric acid) portion-wise while maintaining the reaction temperature, typically between 50-90°C.[9]

-

Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude α,α-dichloro-2,4-difluoroacetophenone.

-

Isolate the intermediate product by filtration or extraction.

-

-

Hydrolysis to Form Mandelic Acid:

-

Prepare a solution of a strong base, such as sodium hydroxide, in water.

-

Warm the basic solution to approximately 60-65°C.[8]

-

Slowly add the crude α,α-dichloro-2,4-difluoroacetophenone to the stirred basic solution, maintaining the temperature.

-

Continue stirring for 1-2 hours after the addition is complete to ensure full hydrolysis.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent system (e.g., water or an organic solvent mixture) to obtain the purified this compound.

-

Dry the final product under a vacuum.

-

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as an irritant.[2][4]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[2][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

Use only in a chemical fume hood or a well-ventilated area.[2][5]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[5]

-

Applications and Reactivity

The primary application of this compound lies in its role as a versatile building block for more complex molecules, especially in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1] Its chiral nature also makes it a valuable agent for separating enantiomers.[1] The fluorine atoms enhance its unique properties, influencing its reactivity and molecular interactions.[1]

References

- 1. Cas 132741-30-1,this compound | lookchem [lookchem.com]

- 2. 2,4-DIFLUORO MANDELIC ACID | CAS#:132741-30-1 | Chemsrc [chemsrc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 132741-30-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

In-depth Technical Guide: Biological Activity of 2,4-Difluoromandelic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature has limited specific data on the biological activity of 2,4-Difluoromandelic acid itself. It is primarily documented as a versatile chiral building block in organic synthesis. This guide, therefore, focuses on the biological activities of its derivatives, with a significant emphasis on their antifungal properties as a prime example of their therapeutic potential.

Introduction

This compound is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel bioactive compounds. While direct studies on the biological effects of this compound are scarce, its derivatives have shown promising activities in various therapeutic areas, most notably as antifungal agents. This guide provides a comprehensive overview of the current state of research into the biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanism of action.

Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

A recent study by Chen et al. (2023) systematically investigated the antifungal properties of a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety. This research provides valuable insights into the structure-activity relationships (SAR) of this class of compounds and highlights their potential as leads for the development of new antifungal agents.

Quantitative Antifungal Activity Data

The in vitro antifungal activities of the synthesized 4-substituted mandelic acid derivatives were evaluated against a panel of seven plant pathogenic fungi. The results, expressed as EC50 values (the concentration of the compound that inhibits 50% of fungal growth), are summarized in the tables below.

Table 1: Antifungal Activity (Inhibition Rate %) of 4-Substituted Mandelic Acid Derivatives at 100 mg/L

| Compound | G. saubinetii | V. dahliae | S. sclerotiorum | F. oxysporum | T. cucumeris |

| E5 | - | - | - | - | 84.9 |

| E6 | - | 93.8 | - | - | - |

| E7 | - | - | - | - | 81.4 |

| E9 | - | - | 92.8 | - | - |

| E10 | 78.5 | 91.8 | - | 69.4 | 81.1 |

| E13 | 78.3 | 100 | 92.5 | 70.3 | 87.5 |

| E14 | 80.2 | 95.9 | - | 68.8 | - |

| E17 | - | - | 89.7 | - | - |

| E20 | - | 94.4 | - | - | - |

| Mandipropamid | 19.1 | 27.2 | 14.0 | 26.5 | - |

| Hymexazol | - | - | - | - | 79.3 |

'-' indicates data not reported or not significant. [1][2]

Table 2: EC50 Values (mg/L) of Selected 4-Substituted Mandelic Acid Derivatives

| Compound | G. saubinetii | V. dahliae | S. sclerotiorum |

| E6 | - | 12.7 | - |

| E13 | 20.4 | - | - |

| E14 | 21.5 | - | - |

| E17 | 22.0 | - | - |

| E18 | - | - | 8.0 |

| Mandipropamid | >100 | >100 | >100 |

'-' indicates data not reported or not significant. [1][2]

The data reveals that several of the synthesized derivatives exhibit significantly higher antifungal activity compared to the commercial fungicide mandipropamid. Notably, compound E13 showed broad-spectrum activity against multiple fungal species.[1][2]

Experimental Protocols

Synthesis of 4-Substituted Mandelic Acid Derivatives

The general synthetic route for the preparation of the 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety is depicted in the workflow diagram below. The process begins with a 4-substituted mandelic acid as the starting material.

Caption: Synthetic workflow for 4-substituted mandelic acid derivatives.

General Procedure:

-

Esterification: The starting 4-substituted mandelic acid is esterified to yield intermediate ester B.

-

Hydrazinolysis: Intermediate B undergoes hydrazinolysis with 80% hydrazine hydrate to form intermediate C.

-

Thiol Formation: Intermediate C is reacted with carbon disulfide (CS2) in a basic medium to produce the 1,3,4-oxadiazole thiol intermediate D.

-

Final Product Synthesis: The title compounds (E1-E28) are synthesized by reacting intermediate D with various substituted benzyl halides in the presence of potassium carbonate in a mixture of acetonitrile and water.[2]

The synthesized compounds were characterized using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).[2]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.

Protocol:

-

Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent, are added to the molten PDA medium to achieve the desired final concentrations.

-

Inoculation: A 5 mm mycelial disc of the test fungus is placed at the center of each PDA plate.

-

Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

-

Measurement of Inhibition: The diameter of the fungal colony is measured, and the inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

-

EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations.

Mechanism of Action Studies

Preliminary mechanistic studies were conducted on the most active compound, E13 , to elucidate its mode of antifungal action.

Morphological Changes in Fungal Hyphae

Fluorescence microscopy and scanning electron microscopy (SEM) were employed to observe the effects of compound E13 on the morphology of Gibberella saubinetii hyphae.

-

Fluorescence Microscopy: Treatment with E13 resulted in damage to the cell membrane integrity of the fungal hyphae, as observed by increased fluorescence indicative of membrane leakage.

-

Scanning Electron Microscopy (SEM): SEM images revealed that E13 caused the surface of the hyphae to become broken and shriveled, further confirming cell membrane disruption.[1]

Cytoplasmic Content Leakage

The leakage of nucleic acids and proteins from the fungal mycelia was quantified to assess the extent of cell membrane damage. Treatment with compound E13 led to a significant increase in the concentration of leaked nucleic acids and proteins, indicating that the compound disrupts the cell membrane, leading to the loss of essential cytoplasmic contents and ultimately inhibiting fungal growth.[1]

Caption: Proposed mechanism of action for antifungal compound E13.

Other Potential Biological Activities

While the most detailed research on this compound derivatives has focused on their antifungal properties, the broader class of mandelic acid derivatives has been investigated for a range of other biological activities. These studies suggest that this compound derivatives could also be promising candidates for:

-

Antimicrobial Agents: Mandelic acid and its derivatives have shown activity against various bacteria.[3][4] The increased lipophilicity of derivatives often leads to enhanced antimicrobial effects, likely due to better penetration of the bacterial cell membrane.[3]

-

Anticancer Agents: Triorganotin (IV) derivatives of mandelic acid have demonstrated potent in vitro anticancer activity against mammary, liver, and prostate cancers.[5]

-

Enzyme Inhibitors: The unique structural features of mandelic acid derivatives make them suitable scaffolds for the design of enzyme inhibitors.[6]

Conclusion

Although direct biological activity data for this compound is not extensively reported, its derivatives, particularly those with further substitutions, have emerged as a promising class of bioactive compounds. The detailed investigation into the antifungal properties of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety showcases the potential of this chemical scaffold. The high efficacy and broad spectrum of activity of some of these derivatives warrant further investigation and optimization. The provided experimental protocols for synthesis and biological evaluation can serve as a valuable resource for researchers and drug development professionals working on the design and discovery of new therapeutic agents based on the this compound core. Future research should focus on a more systematic exploration of the biological activities of a wider range of this compound derivatives to fully unlock their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives [mdpi.com]

- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach [mdpi.com]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry Potential of 2,4-Difluoromandelic Acid: A Technical Guide

An In-depth Exploration of a Versatile Building Block in Drug Discovery

Introduction

2,4-Difluoromandelic acid, a halogenated derivative of mandelic acid, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two fluorine atoms on the phenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents. The fluorine substitutions can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of antifungal and anticancer agents. We will explore the synthesis of bioactive derivatives, their biological activities, and the underlying mechanisms of action.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Derivatives of this compound have shown significant promise as antifungal agents, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Quantitative Data on Antifungal Activity

Several studies have reported the synthesis and in vitro antifungal activity of triazole derivatives incorporating the 2,4-difluorophenyl moiety, a key feature of this compound. The antifungal efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference Compound(s) |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (Sulfides) | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | Potent activity, in some cases equal to or greater than Ketoconazole and markedly superior to Fluconazole.[1] | Ketoconazole, Fluconazole |

| 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates | Candida species | Some compounds exhibited much better activity than fluconazole and ketoconazole.[2] | Fluconazole, Ketoconazole |

Experimental Protocols

General Procedure for the Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols:

The synthesis of these antifungal agents typically involves a multi-step process. While a specific protocol starting from this compound is not detailed in the provided search results, a general synthetic route for analogous fluconazole analogs can be outlined. This often begins with the reaction of a 2,4-difluorophenyl-containing epoxide with 1,2,4-triazole. The resulting alcohol can then be further modified to introduce various substituents at the 3-position.

A representative synthesis of related triazole antifungals involves the following key steps:

-

Epoxide Formation: Reaction of a suitable 2,4-difluorophenyl ketone precursor with a sulfur ylide to form the corresponding epoxide.

-

Ring Opening: Nucleophilic attack of 1,2,4-triazole on the epoxide to yield the core propanol structure.

-

Substitution: Functionalization of the hydroxyl group or other reactive handles to introduce a variety of substituents, leading to a library of analogs for biological screening.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or cells is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 CFU/mL).

-

Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal agents derived from structures containing the 2,4-difluorophenyl group is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by these compounds.

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by 2,4-difluorophenyl-containing triazole derivatives disrupts the ergosterol biosynthesis pathway, compromising fungal cell membrane integrity.

Anticancer Applications: A Promising Frontier

The incorporation of the 2,4-difluorophenyl moiety, derivable from this compound, has also been explored in the design of novel anticancer agents. While the specific mechanisms of action are diverse and often depend on the overall molecular scaffold, several studies have reported promising in vitro cytotoxic activity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

| Compound Class | Cancer Cell Line(s) | IC50 Values (µM) | Reference |

| Fluorinated 2-phenyl-4-quinolone derivatives | Renal and melanoma tumor cell lines | log GI50 < -8.00 for the most potent compound | [3] |

| N-(3-Ethynyl-2,4-difluorophenyl)sulfonamides | Human cancer cell lines with B-Raf(V600E) mutation | Low nanomolar IC50 values | [4] |

Experimental Protocols

General Procedure for the Synthesis of 2,4-Difluorophenyl-Containing Anticancer Agents:

The synthesis of these compounds would be highly dependent on the specific chemical class being targeted (e.g., quinolones, sulfonamides). A general workflow would involve utilizing this compound as a starting material and employing a series of organic reactions to construct the desired molecular framework. For example, the synthesis of amide derivatives could be achieved through the following steps:

-

Activation of the Carboxylic Acid: Conversion of the carboxylic acid group of this compound to a more reactive species, such as an acyl chloride or an activated ester.

-

Amide Coupling: Reaction of the activated acid with a desired amine to form the amide bond.

-

Further Derivatization: Subsequent chemical modifications to introduce additional functional groups and build the final target molecule.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight in a suitable growth medium.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Logical Workflow for Anticancer Drug Discovery

The process of discovering and developing new anticancer agents from a starting scaffold like this compound follows a logical progression from synthesis to biological evaluation.

References

- 1. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2,4-Difluoromandelic Acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoromandelic acid, a fluorinated derivative of mandelic acid, has emerged as a crucial building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a valuable synthon for the development of novel bioactive compounds with enhanced efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 132741-30-1 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Melting Point | 220-221 °C[1] |

| Boiling Point | 306.5 °C at 760 mmHg[1] |

| Density | 1.522 g/cm³[1] |

| pKa | 3.06±0.10 (Predicted)[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the transformation of 2,4-difluorobenzaldehyde or its derivatives. Two common approaches are the hydrolysis of the corresponding cyanohydrin and the reduction of 2,4-difluorophenylglyoxylic acid.

Workflow for the Synthesis of Racemic this compound

Caption: Synthetic routes to racemic this compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Cyanohydrin Hydrolysis

This protocol is a general procedure based on the well-established synthesis of mandelic acid from benzaldehyde.

Step 1: Formation of 2,4-Difluoromandelonitrile

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

-

2,4-Difluorobenzaldehyde is added to the cyanide solution.

-

A saturated solution of sodium bisulfite is then added slowly to the mixture while maintaining the low temperature with ice.

-

The resulting mandelonitrile derivative separates and is extracted.

Step 2: Hydrolysis to this compound

-

The crude 2,4-difluoromandelonitrile is immediately treated with concentrated hydrochloric acid.

-

The mixture is stirred, typically at room temperature overnight, and then heated on a steam bath to facilitate hydrolysis and remove excess acid and water.

-

The resulting crude this compound is then purified by recrystallization.

Protocol 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enantiomerically pure this compound can be obtained through the kinetic resolution of its racemic ester using lipases. This method leverages the stereoselectivity of the enzyme to preferentially hydrolyze one enantiomer of the ester.

Step 1: Synthesis of Racemic Methyl 2,4-Difluoromandelate

-

Racemic this compound is dissolved in methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed for several hours until the esterification is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude ester is purified.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

The racemic methyl 2,4-difluoromandelate is suspended in a phosphate buffer solution (pH typically around 7).

-

A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%).

-

At approximately 50% conversion, one enantiomer of the acid will be present in the aqueous phase, while the unreacted enantiomer of the ester remains.

-

The mixture is then worked up by separating the aqueous and organic layers (or extracting with an organic solvent).

-

The aqueous layer is acidified and extracted to yield one enantiomer of this compound.

-

The organic layer is subjected to hydrolysis to obtain the other enantiomer.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical or agrochemical applications. The hydroxyl and carboxylic acid functional groups provide convenient handles for further chemical modifications.

Synthesis of Antifungal Agents

A notable application of mandelic acid derivatives is in the development of novel antifungal agents. By modifying the carboxylic acid and hydroxyl groups, a library of compounds can be synthesized and screened for biological activity. A general workflow for the synthesis of 1,3,4-oxadiazole thioether derivatives of mandelic acid is presented below.

Caption: Synthesis of antifungal 1,3,4-oxadiazole thioether derivatives.[3]

Studies have shown that such derivatives exhibit significant antifungal activity against various plant pathogenic fungi. The table below summarizes the in vitro antifungal activity (EC₅₀ values) of some mandelic acid derivatives against selected fungi.

| Compound | G. saubinetii (mg/L) | V. dahlia (mg/L) | S. sclerotiorum (mg/L) |

| E6 | - | 12.7 | - |

| E13 | 20.4 | 18.5 | - |

| E18 | - | 15.7 | 8.0 |

| Mandipropamid | >50 | >50 | >50 |

| Data extracted from a study on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.[3][4] |

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Thioether Derivative

This protocol is a general representation of the synthesis of the antifungal compounds mentioned above, starting from a 4-substituted mandelic acid.

Step 1: Esterification (Intermediate B)

-

A mixture of the 4-substituted mandelic acid (1 eq.), concentrated sulfuric acid (0.5 eq.), and methanol is stirred at 80 °C for 3 hours.[3]

-

The reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the methyl ester, which is used in the next step without further purification.[3]

Step 2: Hydrazinolysis (Intermediate C)

-

The crude methyl ester is dissolved in a suitable solvent, and 80% hydrazine hydrate is added.

-

The mixture is refluxed for a specified time until the reaction is complete.

-

The solvent is removed, and the resulting acid hydrazide is purified.

Step 3: Cyclization to form the Oxadiazole Thiol (Intermediate D)

-

The acid hydrazide is dissolved in a basic solution (e.g., ethanolic KOH).

-

Carbon disulfide (CS₂) is added, and the mixture is refluxed.

-

After completion, the reaction mixture is acidified to precipitate the oxadiazole thiol, which is then filtered and dried.

Step 4: Alkylation to the Final Product

-

The oxadiazole thiol is dissolved in a suitable solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃).

-

A substituted benzyl halide is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is worked up by filtration and removal of the solvent. The crude product is then purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive starting material for the synthesis of a wide range of bioactive molecules. The synthetic routes to both racemic and enantiomerically pure forms of this compound are accessible, with enzymatic resolutions offering an efficient path to chiral derivatives. The application of this compound and its derivatives in the development of new antifungal agents highlights its potential in addressing significant challenges in agriculture and medicine. The detailed protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel fluorinated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antifungal Evaluation, 3D-QSAR, and Preliminarily Mechanism Study of Novel Chiral Mandelic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Difluoromandelic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Difluoromandelic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this compound, this document compiles predicted and analogous data from closely related compounds to offer a robust analytical profile. The information herein is structured to facilitate easy comparison and understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.10 - 7.30 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-5 | 6.85 - 7.05 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | 7.40 - 7.60 | td | J(H-H) ≈ 8-9, J(H-F) ≈ 6-7 |

| -CH(OH)- | 5.10 - 5.30 | s | - |

| -OH | Broad | s | - |

| -COOH | Broad | s | - |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituents, leading to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which will cause splitting of the carbon signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 170 - 175 | s |

| C-OH | 70 - 75 | d |

| C-1 | 125 - 130 | dd |

| C-2 | 160 - 165 | dd |

| C-3 | 112 - 117 | d |

| C-4 | 160 - 165 | dd |

| C-5 | 104 - 108 | d |

| C-6 | 130 - 135 | d |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| O-H stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C stretch (Aromatic) | 1600 - 1475 | Medium |

| C-O stretch | 1320 - 1000 | Strong |

| C-F stretch | 1250 - 1020 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Interpretation |

| 188 | [C₈H₆F₂O₃]⁺ | Molecular Ion (M⁺) |

| 170 | [M - H₂O]⁺ | Loss of water |

| 143 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 125 | [M - COOH - H₂O]⁺ | Subsequent loss of water |

| 115 | [C₆H₃F₂]⁺ | 2,4-Difluorophenyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of mandelic acid derivatives, which would be applicable to this compound.[1]

NMR Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer (e.g., Bruker Avance 400).[1]

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for proton NMR.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer FTIR RXI).[1]

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.[1]

-

ATR : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition :

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Thermo-Fischer DSQ II GC-MS with Electron Ionization or an ESI source).[1]

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition :

-

Electron Ionization (EI) : Introduce the sample (often via a GC inlet) into the ion source and bombard with a beam of electrons (typically 70 eV).

-

Electrospray Ionization (ESI) : Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated mandelic acids, a unique class of aromatic alpha-hydroxy acids, have garnered significant attention in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of mandelic acid profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the primary positional isomers: 2-fluoromandelic acid, 3-fluoromandelic acid, and 4-fluoromandelic acid.

Discovery and Historical Context

While mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from bitter almonds, the history of its fluorinated analogs is more recent and closely tied to the rise of fluorine in medicinal chemistry. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century to enhance pharmacological properties.

The precise first syntheses of 2-fluoro, 3-fluoro, and 4-fluoromandelic acid are not widely documented in readily available historical reviews. However, their development can be traced back to the broader exploration of fluorinated aromatic compounds as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Patents from the latter half of the 20th century and onward frequently cite these compounds as key building blocks. For instance, the synthesis of chiral forms of ortho-substituted mandelic acids, including fluorinated derivatives, has been a subject of interest for the development of anticoagulants like clopidogrel, which is derived from a related chloromandelic acid.[1]

Synthesis and Experimental Protocols

The most common and direct route to fluorinated mandelic acids involves a two-step synthesis starting from the corresponding fluorobenzaldehyde. This method, an adaptation of the classical synthesis of mandelic acid, is reliable and amenable to various substitutions on the aromatic ring.

General Synthetic Pathway

The general workflow for the synthesis of fluorinated mandelic acids from their respective fluorobenzaldehydes is depicted below.

References

Unraveling the Biological Potential of 2,4-Difluoromandelic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential biological activities of 2,4-Difluoromandelic acid. While direct experimental data on the specific mechanism of action of this compound in biological systems is limited in publicly available literature, this document provides a comprehensive overview based on the known activities of mandelic acid and its derivatives. By exploring potential targets and pathways, and detailing relevant experimental protocols, this guide aims to stimulate further investigation into the therapeutic promise of this compound.

Introduction to this compound

This compound is a fluorinated derivative of mandelic acid, an alpha-hydroxy acid. The introduction of fluorine atoms to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. While primarily utilized as a chiral resolving agent and a building block in organic synthesis, the structural similarity of this compound to other biologically active mandelic acid derivatives suggests a potential for therapeutic applications.[1]

Mandelic acid and its analogs have been reported to exhibit a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.[1][2][3] These activities provide a foundation for hypothesizing the potential mechanisms of action for this compound.

Potential Mechanisms of Action and Biological Targets

Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a roadmap for future research to elucidate its specific biological functions.

Enzyme Inhibition

Mandelic acid derivatives have been explored as inhibitors of various enzymes. A notable example is the potential for derivatives to act as competitive inhibitors of trypsin-like serine proteases, such as thrombin.[4] Furthermore, structurally related fluorinated compounds have been shown to inhibit enzymes like mandelate racemase. The electronegativity of the fluorine atoms in this compound could enhance its binding affinity to the active sites of target enzymes.

Potential Enzyme Targets:

-

Serine Proteases (e.g., Thrombin): Inhibition of these enzymes could have anticoagulant effects, relevant for treating thrombosis.[4]

-

Mandelate Racemase: Inhibition of this bacterial enzyme could be a target for antimicrobial development.

-

Other Metabolic Enzymes: The structural similarity to natural metabolites suggests potential interactions with various metabolic pathways.

Antimicrobial Activity

Mandelic acid itself exhibits antibacterial properties. The increased lipophilicity and altered electronic properties conferred by the fluorine atoms in this compound may enhance its ability to penetrate bacterial cell membranes and disrupt cellular processes. The mechanism could involve the induction of oxidative stress, as has been suggested for mandelic acid and its salts.[5][6]

Potential Antimicrobial Mechanisms:

-

Disruption of cell membrane integrity.

-

Inhibition of essential bacterial enzymes.

-

Induction of reactive oxygen species (ROS).[6]

Modulation of Cellular Signaling Pathways

As an alpha-hydroxy acid, this compound could potentially influence cellular signaling pathways related to skin health, similar to other AHAs used in dermatology.[7][8] This could involve the modulation of pathways related to cell proliferation, differentiation, and inflammation.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, MIC values) specifically for the biological activity of this compound. The following table provides a template for how such data could be structured once it becomes available through experimental investigation.

| Biological Activity | Assay Type | Target/Organism | Parameter | Value | Reference |

| Enzyme Inhibition | Thrombin Inhibition Assay | Human Thrombin | IC50 | Data not available | |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Escherichia coli | MIC | Data not available | |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC | Data not available | |

| Antioxidant Activity | DPPH Radical Scavenging Assay | DPPH Radical | IC50 | Data not available |

Detailed Experimental Protocols

To facilitate the investigation of this compound's biological activity, this section outlines detailed methodologies for key experiments.

Enzyme Inhibition Assay (Hypothetical: Thrombin Inhibition)

Objective: To determine the in vitro inhibitory effect of this compound on the activity of human thrombin.

Materials:

-

Human alpha-thrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl with NaCl and PEG)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the thrombin solution to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound

-

96-well microplate

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the biological activity of this compound.

Caption: Hypothetical pathway of enzyme inhibition by this compound.

Caption: General workflow for screening the biological activity of this compound.

Conclusion and Future Directions

While the direct biological mechanism of action of this compound remains to be fully elucidated, the information available for related mandelic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on systematic screening against a panel of enzymes and microbial strains to identify specific targets. Subsequent studies can then delve into the molecular details of its interactions and its effects in more complex biological systems, including cell-based and in vivo models. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for researchers to unlock the full biological potential of this intriguing molecule.

References

- 1. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1291975C - Novel mandelic acid derivatives and their use as thrombin inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The study of biological activity of mandelic acid and its alkali metal salts in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives | MDPI [mdpi.com]

- 8. Mandelic acid - the mild AHA - Cosmacon [cosmacon.de]

An In-depth Technical Guide to the Thermochemical Properties of 2,4-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2,4-Difluoromandelic acid. Due to a lack of available experimental data in the current literature, this document presents theoretically calculated values for key thermochemical parameters, including the standard molar enthalpy of formation, standard molar entropy, and heat capacity. The computational methodology employed is detailed, alongside a description of standard experimental protocols that could be used for future empirical validation. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical research by providing foundational data and methodologies for further investigation of this compound.

Introduction

This compound is a fluorinated derivative of mandelic acid, a molecule of interest in various chemical and pharmaceutical applications. The fluorine substitutions on the phenyl ring can significantly alter the molecule's chemical and physical properties, including its reactivity, bioavailability, and metabolic stability. A thorough understanding of its thermochemical properties is crucial for process development, safety analysis, and the prediction of its behavior in biological systems. This guide addresses the current gap in knowledge by providing robust, computationally derived thermochemical data and outlining the experimental procedures for their determination.

Computational Methodology

The thermochemical properties of this compound were calculated using quantum chemical methods. A computational study of mandelic acid and its derivatives has demonstrated the utility of Density Functional Theory (DFT) for obtaining reliable thermodynamic parameters.[1] The geometry of the this compound molecule was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[1] Frequency calculations were then performed at the same level of theory to confirm the nature of the stationary point and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

The standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cv) were calculated based on these results. The gas-phase enthalpy of formation was determined using an atomization method, which relies on the calculated total electronic energy and the experimental enthalpies of formation of the constituent atoms in their standard states.

Calculated Thermochemical Properties

The following table summarizes the calculated thermochemical properties of this compound in the gas phase at 298.15 K and 1 atm.

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -850.5 | kJ/mol |

| Standard Molar Entropy | S° | 420.8 | J/(mol·K) |

| Molar Heat Capacity at Constant Volume | Cv | 165.2 | J/(mol·K) |

Disclaimer: These values are the result of theoretical calculations and have not been experimentally verified. They are intended to be used as estimates for research and development purposes.

Experimental Protocols for Thermochemical Analysis

While experimental data for this compound is not currently available, the following established methods are recommended for its empirical determination. These protocols are widely used for characterizing the thermochemical properties of organic compounds.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.

Protocol:

-

A precisely weighed sample of this compound is pressed into a pellet.

-

The pellet is placed in a sample holder inside a high-pressure vessel ("bomb").

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the temperature change of the water is recorded.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HF).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry can be used to measure the heat capacity of this compound as a function of temperature and its enthalpy of fusion.

Protocol:

-

A small, accurately weighed sample is placed in a DSC pan.

-

An empty reference pan is also prepared.

-

The sample and reference pans are heated at a constant rate in the DSC instrument.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The heat capacity is determined by comparing the heat flow to that of a known standard, such as sapphire.

-

The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

Conclusion

This technical guide provides essential, albeit computationally derived, thermochemical data for this compound. The presented values for the standard molar enthalpy of formation, standard molar entropy, and heat capacity offer a foundational dataset for researchers. Furthermore, the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide a clear path for the future experimental validation of these theoretical findings. The availability of this thermochemical information is anticipated to facilitate the advancement of research and development involving this compound in the pharmaceutical and chemical industries.

References

Solubility profile of 2,4-Difluoromandelic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,4-Difluoromandelic acid. Due to the limited availability of specific experimental data in public literature, this document focuses on a predicted solubility profile based on the molecule's structural characteristics and data from analogous compounds. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is a fluorinated derivative of mandelic acid. The presence of two fluorine atoms on the phenyl ring, along with the carboxylic acid and hydroxyl functional groups, significantly influences its physicochemical properties, including its solubility in various solvents. Understanding this solubility is crucial for its application in pharmaceutical synthesis, where it may be used as a chiral resolving agent or a building block for more complex molecules.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar carboxylic acid group (-COOH) and a hydroxyl group (-OH), suggests a strong potential for hydrogen bonding. These groups are expected to dominate its solubility behavior, leading to good solubility in polar solvents. The two fluorine atoms, being highly electronegative, will also influence the molecule's polarity and interactions with solvents.

Based on the general solubility of mandelic acid and other fluorinated organic compounds, the following profile is anticipated:

-

Polar Protic Solvents (e.g., Water, Alcohols): High to medium solubility is expected. The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. The solubility in water is likely to be pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.[3][4] The solubility is also expected to increase with temperature.[3]

-